Cas no 2229576-75-2 (3-(4,5-difluoro-2-nitrophenyl)propanenitrile)

3-(4,5-Difluoro-2-nitrophenyl)propanenitrile is a fluorinated nitrophenyl derivative with a propanenitrile functional group, offering unique reactivity and structural features for synthetic applications. The presence of difluoro and nitro substituents on the phenyl ring enhances its electron-withdrawing properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The nitrile group provides further versatility for functionalization via nucleophilic addition or reduction. Its well-defined structure and high purity ensure consistent performance in cross-coupling reactions, cyclizations, and other transformations. This compound is particularly useful in medicinal chemistry for the development of fluorinated bioactive molecules, where its electronic and steric properties can influence binding affinity and metabolic stability.
3-(4,5-difluoro-2-nitrophenyl)propanenitrile structure
2229576-75-2 structure
商品名:3-(4,5-difluoro-2-nitrophenyl)propanenitrile
CAS番号:2229576-75-2
MF:C9H6F2N2O2
メガワット:212.152948856354
CID:6403071
PubChem ID:165616055

3-(4,5-difluoro-2-nitrophenyl)propanenitrile 化学的及び物理的性質

名前と識別子

    • 3-(4,5-difluoro-2-nitrophenyl)propanenitrile
    • 2229576-75-2
    • EN300-1818622
    • インチ: 1S/C9H6F2N2O2/c10-7-4-6(2-1-3-12)9(13(14)15)5-8(7)11/h4-5H,1-2H2
    • InChIKey: SSZCNCDNHOUGPX-UHFFFAOYSA-N
    • ほほえんだ: FC1C(=CC(=C(C=1)CCC#N)[N+](=O)[O-])F

計算された属性

  • せいみつぶんしりょう: 212.03973376g/mol
  • どういたいしつりょう: 212.03973376g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 69.6Ų

3-(4,5-difluoro-2-nitrophenyl)propanenitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1818622-0.25g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
0.25g
$774.0 2023-09-19
Enamine
EN300-1818622-0.05g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
0.05g
$707.0 2023-09-19
Enamine
EN300-1818622-5.0g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
5g
$2360.0 2023-06-03
Enamine
EN300-1818622-2.5g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
2.5g
$1650.0 2023-09-19
Enamine
EN300-1818622-5g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
5g
$2443.0 2023-09-19
Enamine
EN300-1818622-10.0g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
10g
$3500.0 2023-06-03
Enamine
EN300-1818622-1.0g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
1g
$813.0 2023-06-03
Enamine
EN300-1818622-1g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
1g
$842.0 2023-09-19
Enamine
EN300-1818622-0.5g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
0.5g
$809.0 2023-09-19
Enamine
EN300-1818622-0.1g
3-(4,5-difluoro-2-nitrophenyl)propanenitrile
2229576-75-2
0.1g
$741.0 2023-09-19

3-(4,5-difluoro-2-nitrophenyl)propanenitrile 関連文献

3-(4,5-difluoro-2-nitrophenyl)propanenitrileに関する追加情報

Comprehensive Overview of 3-(4,5-Difluoro-2-nitrophenyl)propanenitrile (CAS No. 2229576-75-2)

3-(4,5-Difluoro-2-nitrophenyl)propanenitrile is a specialized organic compound with significant applications in pharmaceutical and agrochemical research. Its CAS number 2229576-75-2 serves as a unique identifier, ensuring precise referencing in scientific literature and regulatory documentation. This nitrile derivative features a difluorinated nitrophenyl moiety, which enhances its reactivity and utility in synthetic chemistry. Researchers are increasingly interested in this compound due to its potential role in developing novel small-molecule inhibitors and fluorescence probes, aligning with current trends in drug discovery and diagnostic tools.

The structural uniqueness of 3-(4,5-difluoro-2-nitrophenyl)propanenitrile lies in its electron-withdrawing nitro group and fluorine substituents, which influence its electronic properties and binding affinity. These characteristics make it a valuable intermediate in cross-coupling reactions and palladium-catalyzed transformations, topics frequently searched in academic and industrial chemistry forums. Recent publications highlight its use in constructing heterocyclic scaffolds, a hot topic in medicinal chemistry for targeting kinase enzymes and GPCRs.

From an SEO perspective, users often search for "nitrophenyl derivatives applications" or "difluoro nitrile synthesis," reflecting growing interest in halogenated building blocks. The compound’s solubility in polar aprotic solvents (e.g., DMF, DMSO) and stability under inert atmospheres are frequently discussed in technical queries. Notably, its molecular weight (212.15 g/mol) and melting point data are critical for laboratory-scale preparations, as evidenced by patent filings and supplier catalogs.

Environmental and safety considerations are also trending topics. While 3-(4,5-difluoro-2-nitrophenyl)propanenitrile is not classified as hazardous under standard guidelines, proper handling protocols for nitrile-containing compounds are emphasized in safety datasheets. This aligns with broader industry shifts toward green chemistry and sustainable synthesis, where researchers seek alternatives to toxic intermediates.

In analytical chemistry, this compound’s UV-Vis absorption maxima near 280 nm makes it suitable for HPLC method development, a common search term among quality control professionals. Its chromatographic behavior under reversed-phase conditions has been documented in method optimization studies, particularly for impurity profiling in active pharmaceutical ingredients (APIs).

The commercial availability of CAS 2229576-75-2 through specialty chemical suppliers has expanded its accessibility. Procurement-related searches often include "bulk nitrophenyl propanenitrile suppliers" or "custom fluorination services," indicating demand from contract research organizations (CROs). Pricing trends reflect fluctuations in fluorine feedstock markets, another area of user interest in chemical economics.

Emerging applications in material science, such as its incorporation into photoactive polymers, demonstrate interdisciplinary relevance. Patent analyses reveal its use in organic electronic devices, connecting to searches about "nitroaromatics in OLEDs." This versatility positions the compound as a subject of ongoing innovation across multiple sectors.

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